![molecular formula C14H12N2O3S B1291242 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid CAS No. 1016690-79-1](/img/structure/B1291242.png)

2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

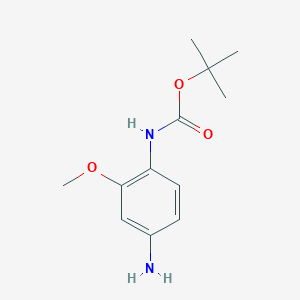

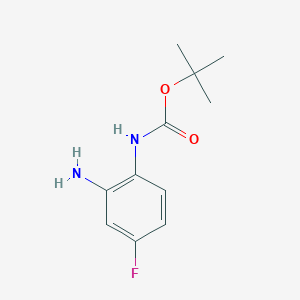

The synthesis of nicotinic acid derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid as described in the first paper involves lithiation using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quenching and subsequent directed lithiation to introduce an iodo group. This is then coupled with tert-butyl carbamate under palladium-catalyzed conditions and followed by Boc deprotection to yield the final product . This process highlights the complexity and the multi-step nature of synthesizing nicotinic acid derivatives.

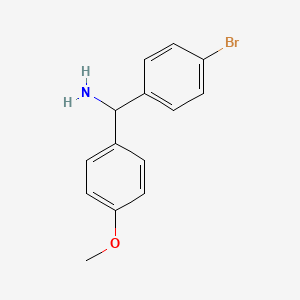

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives is characterized by the pyridine ring and the functional groups attached to it. In the case of 4-amino-2-(trifluoromethyl)nicotinic acid, the presence of the trifluoromethyl group and the amino group at specific positions on the pyridine ring is crucial for its chemical properties . The exact structure of 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid would similarly be defined by the substituents on the pyridine ring, which in this case includes a thioether and an aminocarbonyl group.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid, but the synthesis of related compounds suggests that nicotinic acid derivatives can undergo various chemical reactions, including lithiation, carboxylation, halogenation, and coupling reactions . These reactions are often facilitated by catalysts such as palladium and are sensitive to the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the synthesis of gold nanoparticles using 4-amino nicotinic acid indicates that such compounds can act as reducing agents and can bind to metal surfaces, which suggests potential applications in colorimetric assays and nanoparticle functionalization . The physical properties such as solubility, melting point, and stability would depend on the specific functional groups present in the molecule.

Applications De Recherche Scientifique

Overview of Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin, and its derivatives, including 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid, have been extensively studied for their multifaceted roles in lipid metabolism and potential therapeutic applications. Despite the specific compound 2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid not being directly mentioned in the available literature, insights can be drawn from studies on nicotinic acid and its broader applications in scientific research.

Therapeutic Applications in Lipid Disorders

Nicotinic acid has been recognized for its efficacy in modulating lipid profiles, including reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) levels. It is considered the most effective agent for elevating HDL-cholesterol and has shown promise in slowing atherosclerotic progression and even regressing atherosclerosis in patients on statin therapy without adversely affecting glycemic control in the majority of diabetes patients (McCormack & Keating, 2005). Furthermore, nicotinic acid's anti-inflammatory effects and its role in adiponectin secretion enhancement highlight its atheroprotective potential (Digby, Lee, & Choudhury, 2009).

Molecular Insights and Drug Development

The identification of G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid has been a significant advancement, offering insights into the drug's mechanism of action and facilitating the development of novel molecules that mimic its beneficial effects without the associated side effects (Shen & Colletti, 2009).

Anticancer Potential

Nicotinic acid derivatives have been explored for their anticancer potential, with several synthetic approaches yielding compounds that exhibit a range of biological properties, indicating the importance of nicotinic acid and its derivatives in the development of anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).

Bioanalytical and Pharmacological Studies

Advances in bioanalytical methods, particularly LC-MS/MS, have been instrumental in quantifying niacin and its metabolites in clinical studies. These developments are critical for understanding the pharmacology of niacin, including its metabolic pathways and the relationship between its pharmacokinetics and pharmacodynamics (Mullangi & Srinivas, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-carbamoylphenyl)methylsulfanyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c15-12(17)10-5-3-9(4-6-10)8-20-13-11(14(18)19)2-1-7-16-13/h1-7H,8H2,(H2,15,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDLXWWGNJKFFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-4-amine](/img/structure/B1291165.png)

![DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1291185.png)